

Understanding the Binding Affinity of AZD7687 to DGAT1: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AZD7687

Cat. No.: B605777

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This technical guide provides an in-depth analysis of the binding affinity of **AZD7687**, a potent and selective inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1). The document summarizes key quantitative data, outlines detailed experimental methodologies for assessing binding affinity, and visualizes the relevant biological pathways and experimental workflows.

Executive Summary

AZD7687 is a reversible and orally active inhibitor of DGAT1, an enzyme crucial for the final step of triglyceride synthesis.^[1] Its inhibitory activity has been characterized across multiple species, demonstrating high potency. This guide delves into the specifics of its binding characteristics and the methodologies used to determine them, offering a valuable resource for researchers in metabolic diseases and drug development.

Quantitative Binding Affinity Data

The binding affinity of **AZD7687** for DGAT1 has been quantified using in vitro enzyme assays, with the half-maximal inhibitory concentration (IC50) being the primary metric. The following tables summarize the available data.

Table 1: In Vitro Inhibitory Activity of **AZD7687** against DGAT1

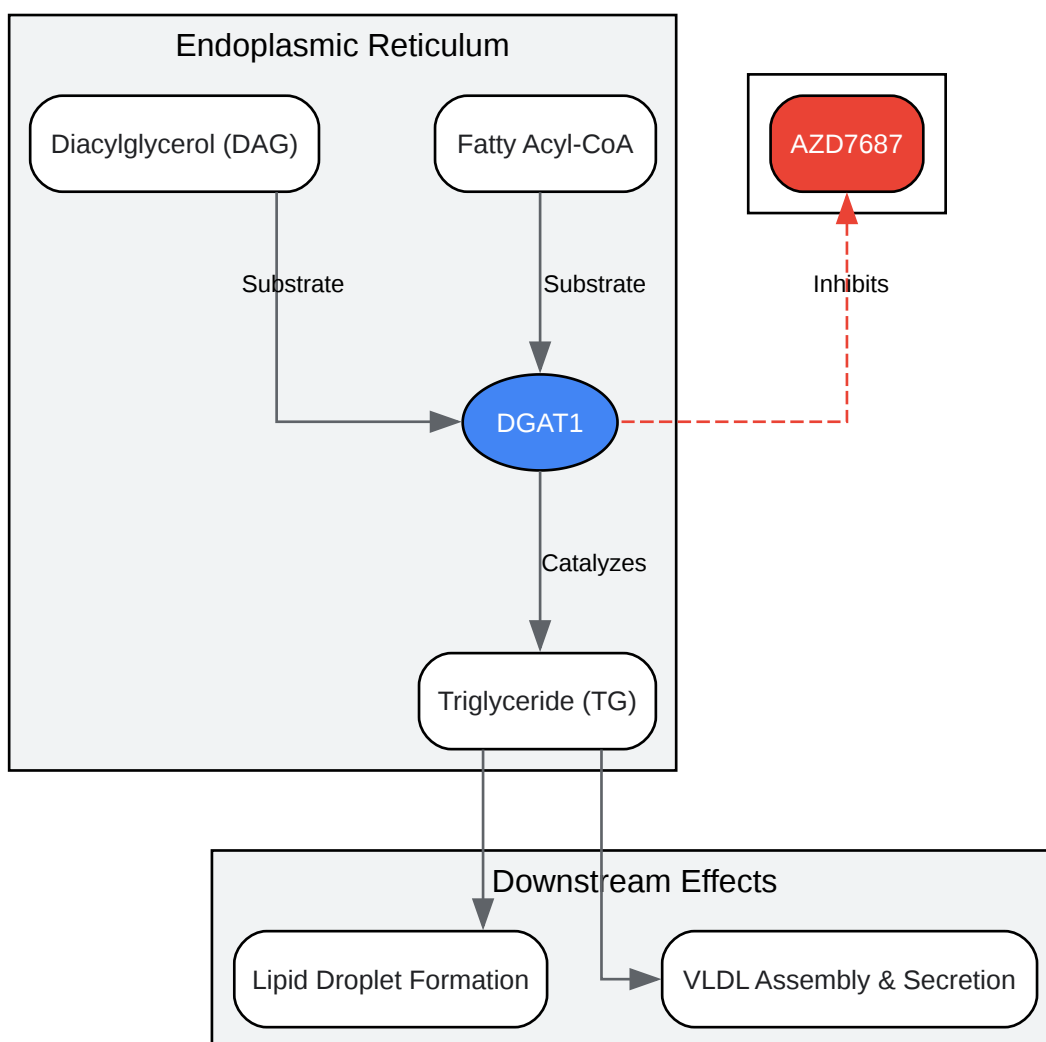
Target	Species	Assay Type	IC50 (nM)
DGAT1	Human	Recombinant Enzyme Assay	80[1]
DGAT1	Mouse	Recombinant Enzyme Assay	~100[1]
DGAT1	Dog	Recombinant Enzyme Assay	~60[1]
DGAT1	Human	Liver Microsomes	70
DGAT1	Human	Adipose Tissue	10

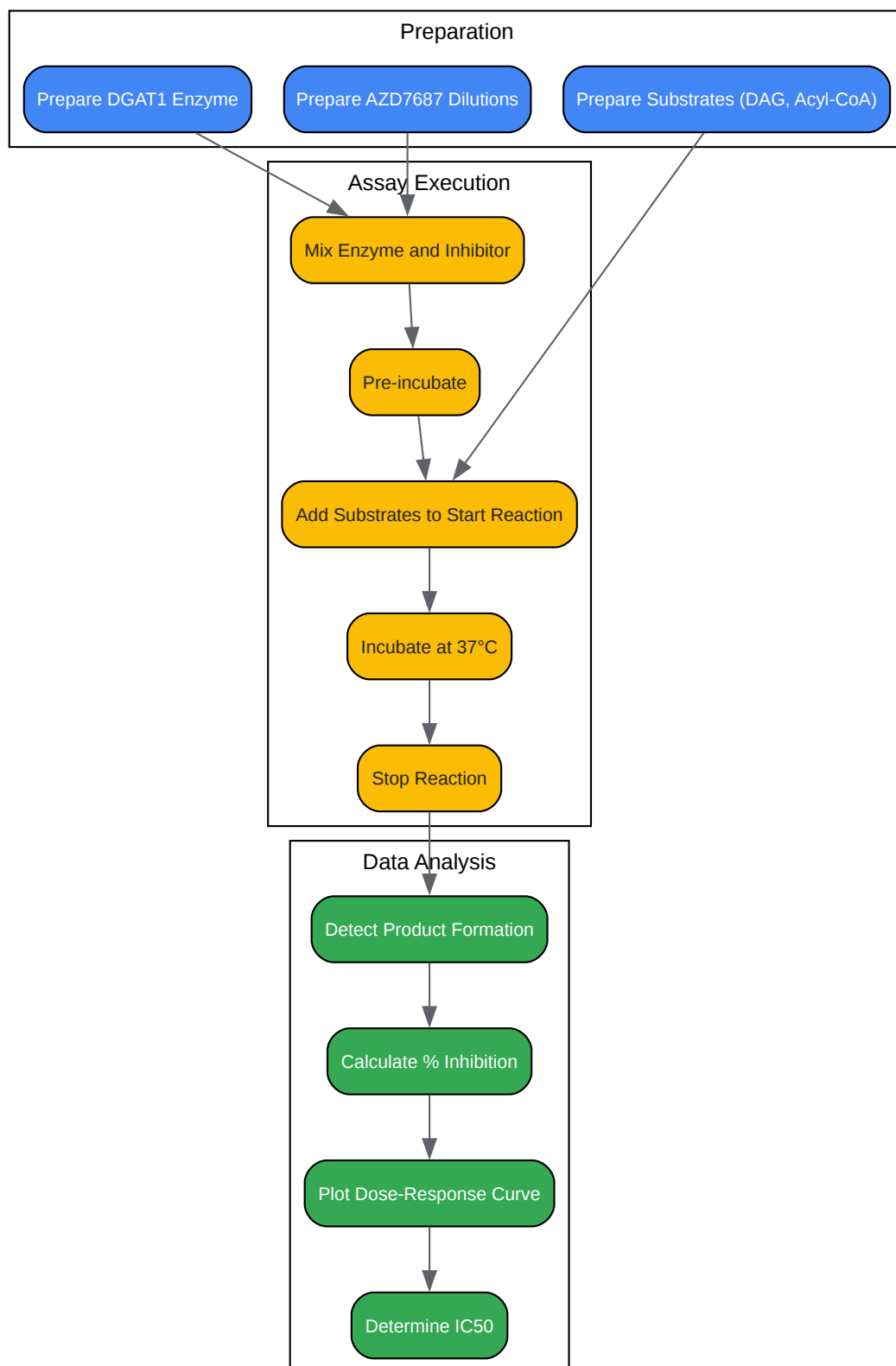
Table 2: Selectivity Profile of **AZD7687**

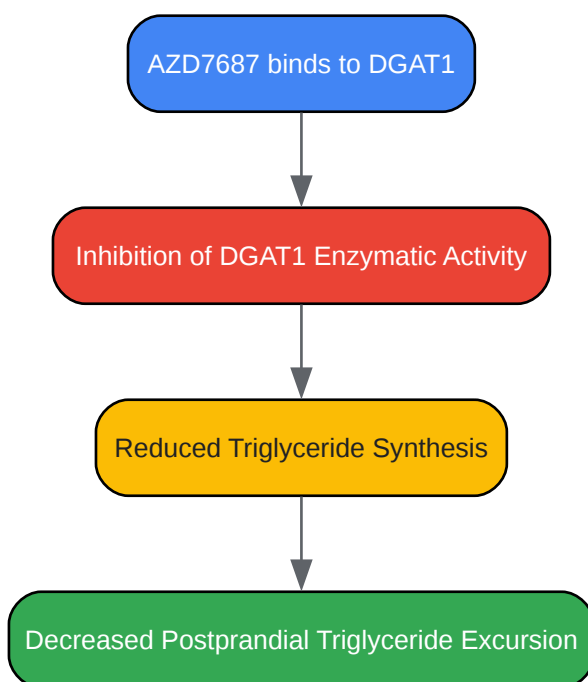
Target Enzyme/Receptor	Inhibition/Activity
Acyl-CoA:cholesterol acetyltransferase (ACAT)	79% inhibition at 10 μ M[1]
Fatty acid amide hydrolase (FAAH)	IC50 = 3.7 μ M[1]
Muscarinic M2 receptor	IC50 = 80.5 μ M[1]
Phosphodiesterase PDE10A1	IC50 = 5.5 μ M[1]
DGAT2	No significant activity reported

Signaling Pathway of DGAT1

DGAT1 is an integral membrane protein located in the endoplasmic reticulum, where it catalyzes the final and committed step in the biosynthesis of triglycerides.[2] It plays a key role in the absorption of dietary fat in the intestine and the storage of energy in adipose tissue.







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References

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- 2. Role of DGAT enzymes in triacylglycerol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
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